molecular formula C13H5N3O7 B12472982 2,4,6-Trinitrofluoren-9-one CAS No. 47271-56-7

2,4,6-Trinitrofluoren-9-one

Cat. No.: B12472982
CAS No.: 47271-56-7
M. Wt: 315.19 g/mol
InChI Key: JMJOTFMLQNWDEW-UHFFFAOYSA-N
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Description

2,4,6-Trinitrofluoren-9-one is an organic compound with the molecular formula C13H5N3O7 . It is a yellow crystalline solid that is primarily used in the manufacture of explosives and as a chemical reagent . The compound is known for its high stability and strong oxidizing properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrofluoren-9-one can be synthesized through the nitration of fluorenone. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, and 6 positions on the fluorenone ring .

Industrial Production Methods: In industrial settings, the compound is produced by crystallizing it from a mixture of nitric acid and water (3:1 ratio). The product is then washed with water and dried under vacuum over phosphorus pentoxide (P2O5) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrofluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

Major Products Formed:

    Reduction: Amino derivatives of fluorenone.

    Substitution: Various substituted fluorenone derivatives depending on the substituent introduced.

Scientific Research Applications

2,4,6-Trinitrofluoren-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrofluoren-9-one involves its strong oxidizing properties. The compound can interact with various molecular targets, including proteins and enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its use in certain industrial and research applications .

Comparison with Similar Compounds

Comparison: 2,4,6-Trinitrofluoren-9-one is unique due to its fluorenone backbone, which imparts different chemical properties compared to other nitroaromatic compounds like TNT and TNP. Its strong oxidizing nature and stability make it particularly valuable in specific industrial applications where other compounds may not be suitable .

Properties

CAS No.

47271-56-7

Molecular Formula

C13H5N3O7

Molecular Weight

315.19 g/mol

IUPAC Name

2,4,6-trinitrofluoren-9-one

InChI

InChI=1S/C13H5N3O7/c17-13-8-2-1-6(14(18)19)3-9(8)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H

InChI Key

JMJOTFMLQNWDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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